molecular formula C₁₈H₁₉D₅O₃ B1140699 (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 221093-38-5

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

Cat. No. B1140699
M. Wt: 293.41
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrene derivatives, structurally related to (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, involves complex aromatization processes and multi-stage syntheses from naphthalene or tetralones through methods such as the Stobbe condensation. These syntheses often aim to introduce specific functional groups, like ketones, through targeted synthetic pathways, providing insight into the chemical manipulation of similar compounds (Coombs, 1966); (Coombs, 1999).

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives, including (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is characterized by complex polycyclic frameworks. X-ray structural studies and molecular orbital calculations on similar compounds reveal slight deviations from planarity, influenced by substituents that induce strain or deformation in the molecular framework, impacting their chemical reactivity and potential biological activity (Clayton et al., 1983).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including aromatization, which can be influenced by the presence of specific functional groups and structural features. The reactivity of these compounds, particularly in the context of their carcinogenic potential, has been studied through the synthesis of metabolites and analogues, highlighting the significance of structural modifications on their chemical behavior and interaction with biological systems (Coombs et al., 1993).

Physical Properties Analysis

The physical properties of cyclopenta[a]phenanthrene derivatives are largely determined by their molecular structure. These compounds exhibit unique characteristics, such as solubility and crystallinity, which are critical for their chemical and biological applications. The detailed analysis of these properties requires specific experimental data, which was not directly found in the literature but is crucial for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of cyclopenta[a]phenanthrene derivatives, are influenced by their complex polycyclic structures. Studies on similar compounds provide insights into their chemoselective synthesis and potential biological activities, highlighting the role of specific substituents and structural modifications in determining their chemical properties (Malviya et al., 2006).

Scientific Research Applications

Structural Analysis and Synthesis

  • The study of crystal structures provides insights into the molecular conformation, interactions, and potential reactivity of steroid derivatives. For instance, the structural analysis of a cardiac aglycone isolated from the root bark of Periploca sepium Bunge reveals the conformational characteristics of similar compounds, with specific focus on chair conformations of the rings and intramolecular hydrogen bonding, which could influence their biological activity and synthetic utility (Zhang et al., 2012).

  • Another aspect of research involves the synthesis of steroid derivatives, where different functional groups are introduced or modified to study their impact on the molecule's properties and reactivity. The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives, for example, highlight the versatility of steroid frameworks in the development of compounds with potential antimicrobial and antitumor activities (Shaheen et al., 2014).

Biological Activity

  • Research into steroid derivatives often explores their biological activities, including antimicrobial, antifungal, and anticancer properties. For example, the synthesis of aromatic-steroid derivatives and their potential applications in medicinal chemistry are studied to develop new therapeutic agents with improved efficacy and selectivity (Valverde et al., 2013).

Material Science and Chemical Properties

  • Studies also extend into the material sciences, where the structural motifs of steroid derivatives are utilized in the synthesis of polymers and materials with unique properties. The development of polyurethane networks from fatty-acid-based aromatic triols is one such area, showcasing the incorporation of steroid-derived structures into polymers for potential applications in biodegradable materials and sustainable production processes (Lligadas et al., 2007).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCKXEVSGWGS-WPSCEDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857765
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

CAS RN

221093-38-5
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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